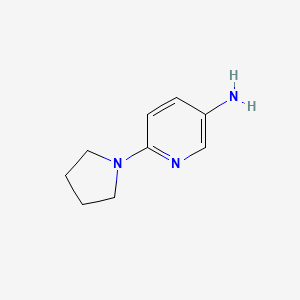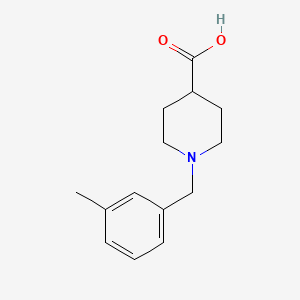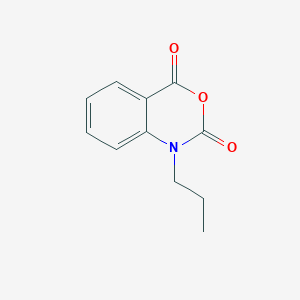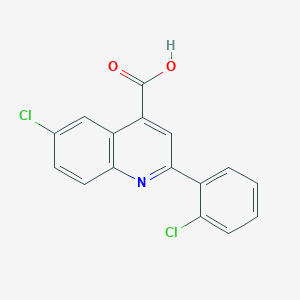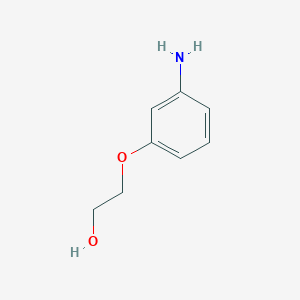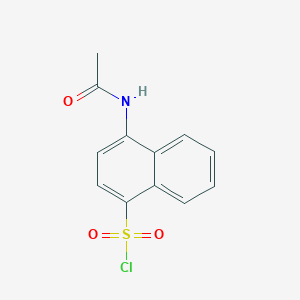![molecular formula C7H9N3O3S B1274514 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid CAS No. 79888-39-4](/img/structure/B1274514.png)
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
1,3,4-thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole scaffold possesses a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Chemical Reactions Analysis
1,3,4-thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Other reactions include N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity : Research on derivatives of 1,3,4-thiadiazole, which includes N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid, has demonstrated antiviral properties. For instance, certain sulfonamide derivatives showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial and Antifungal Properties : A study on Schiff bases derived from 1,3,4-thiadiazole compounds found that some of these compounds exhibited strong antimicrobial activity against S. epidermidis and potential for use in chemotherapy drugs (Gür et al., 2020).
Photodynamic Therapy Applications : A zinc phthalocyanine derivative, substituted with a benzenesulfonamide derivative group containing N-(5-Methyl-[1,3,4]thiadiazol-2-yl), was synthesized for use in photodynamic therapy, showing potential for cancer treatment (Pişkin et al., 2020).
Dyeing Applications : The derivatives of 1,3,4-thiadiazole, including N-(5-Methyl-[1,3,4]thiadiazol-2-yl), were used in synthesizing acid dyes for dyeing nylon fabric, indicating its utility in textile industry (Malik et al., 2018).
Corrosion Inhibition : Thiadiazoles, including the N-(5-Methyl-[1,3,4]thiadiazol-2-yl) derivative, have been investigated for their effectiveness in inhibiting corrosion of mild steel in sulfuric acid solutions, useful in material science (Quraishi & Khan, 2006).
Wirkmechanismus
Target of Action
Pharmacokinetics
- It likely undergoes passive diffusion across biological membranes due to lipophilicity. It reaches the target site effectively due to its lipophilic nature. Hepatic metabolism may occur. Elimination pathways need further investigation.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit enzymes such as carbonic anhydrase and urease . These interactions are crucial as they can modulate metabolic pathways and cellular processes. The compound’s ability to bind to enzyme active sites and alter their function highlights its potential as a biochemical tool.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including this compound, can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key proteins involved in cell survival . Additionally, this compound can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit carbonic anhydrase by binding to its zinc ion, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including this compound, can remain stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit carbonic anhydrase, affecting the bicarbonate buffering system and altering cellular pH . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, thereby influencing the levels of reactive oxygen species and antioxidants in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in various cellular compartments . The interaction with transporters and binding proteins facilitates its distribution to target sites, where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress responses and energy metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes.
Eigenschaften
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUBMXFKXGLOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389508 |
Source


|
| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79888-39-4 |
Source


|
| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

